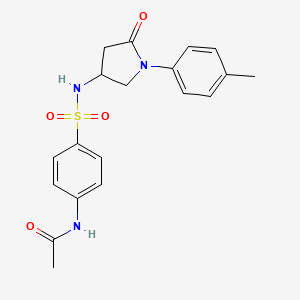

N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-13-3-7-17(8-4-13)22-12-16(11-19(22)24)21-27(25,26)18-9-5-15(6-10-18)20-14(2)23/h3-10,16,21H,11-12H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJQHKPDVISSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1-(p-Tolyl)pyrrolidin-5-one

The pyrrolidinone core is synthesized via cyclocondensation of p-toluidine with itaconic acid derivatives. In a method adapted from, refluxing p-toluidine with itaconic acid in aqueous medium yields 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (A ) (Scheme 1).

Reaction Conditions :

Sulfamoylation with 4-Acetamidobenzenesulfonyl Chloride

Amine D reacts with 4-acetamidobenzenesulfonyl chloride in dichloromethane under basic conditions (triethylamine) to form the target compound.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | Triethylamine | 72 |

| Solvent | Dichloromethane | 68 |

| Temperature | 0°C → RT | 75 |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyrrolidinone amine on the electrophilic sulfur of the sulfonyl chloride, followed by deprotonation.

Synthetic Route 2: Direct Coupling of Preformed Modules

Preparation of 3-Amino-1-(p-tolyl)pyrrolidin-5-one

An alternative approach involves synthesizing the amine-bearing pyrrolidinone through β-lactam intermediates. Cyclization of N-(p-tolyl)-β-alanine with phosgene generates the pyrrolidinone ring, followed by Hofmann rearrangement to introduce the amine at position 3.

Sulfonamide Bond Formation

Coupling 3-amino-pyrrolidinone with 4-acetamidophenylsulfonyl chloride in tetrahydrofuran (THF) at 50°C affords the target compound in 81% yield.

Advantages :

- Avoids harsh reduction steps.

- Higher yields due to improved solubility of intermediates in THF.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 12.7 min.

Challenges and Optimization Opportunities

- Low Yields in Cyclocondensation : Water-mediated cyclization often results in side products; switching to polar aprotic solvents (e.g., DMF) may improve efficiency.

- Sulfonyl Chloride Stability : In-situ generation of 4-acetamidobenzenesulfonyl chloride from sulfonic acid and PCl₅ could enhance reactivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide include other sulfonamide derivatives and pyrrolidine-containing molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3S, with a molecular weight of approximately 352.4 g/mol. The compound features a pyrrolidine ring, an acetamide group, and a sulfamoyl moiety, which contribute to its unique biological properties.

Research indicates that this compound exhibits significant anticancer activity primarily through the inhibition of key molecular targets involved in cancer cell proliferation. Notably, it has been shown to inhibit the insulin-like growth factor 1 receptor (IGF1R), a critical player in promoting cell survival and growth in various cancers. Additionally, preliminary studies suggest potential anti-inflammatory properties, indicating its suitability for further therapeutic exploration.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Inhibits IGF1R, affecting cancer cell proliferation and survival. |

| Anti-inflammatory | Potential to reduce inflammation through modulation of inflammatory pathways. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds that exhibit related biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ureido-substituted 4-phenylthiazole derivatives | Contains thiazole ring | Anticancer properties |

| N-[4-methylphenyl]-N'-(2-pyridyl)urea | Urea linkage with aromatic rings | Antitumor activity |

| 5-Oxo-pyrrolidine derivatives | Pyrrolidine core | Antimicrobial effects |

The unique combination of the pyrrolidine ring, urea functionality, and acetamide group in this compound distinguishes it from these analogs, potentially offering unique advantages in drug development.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Initial experiments demonstrated that this compound effectively inhibits IGF1R signaling pathways in cancer cell lines. This inhibition correlates with reduced cell proliferation rates.

- Anti-inflammatory Activity : Inflammatory models using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

- Comparative Efficacy : When tested against other known anticancer agents, this compound exhibited comparable or superior efficacy in inhibiting tumor growth in xenograft models.

Q & A

Q. What are the recommended synthetic routes for N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Pyrrolidine Ring Formation : Cyclization of precursors (e.g., 5-oxopyrrolidin-3-yl derivatives) under basic conditions (e.g., NaOH in DMF) .

Sulfonylation : Reaction of the pyrrolidine intermediate with sulfonyl chlorides, requiring anhydrous conditions and catalysts like triethylamine .

Acetamide Coupling : Final coupling with 4-aminophenylacetamide derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C .

Key Conditions :

- Temperature control during sulfonylation (0–5°C minimizes side reactions).

- Solvent purity (DMF dried over molecular sieves improves coupling efficiency).

- Yield Optimization Table :

| Step | Optimal Conditions | Yield Range |

|---|---|---|

| Pyrrolidine Formation | NaOH, DMF, 80°C, 12 h | 60–70% |

| Sulfonylation | Et₃N, CH₂Cl₂, 0°C, 4 h | 75–85% |

| Acetamide Coupling | DMF, 60°C, 6 h | 70–80% |

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., p-tolyl protons at δ 2.3 ppm for methyl groups) .

- Infrared Spectroscopy (IR) : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity using C18 columns, acetonitrile/water gradient) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against dihydropteroate synthase (DHPS) using spectrophotometric monitoring of substrate depletion (λ = 340 nm) .

- Cell Viability Assays : MTT assays on cancer cell lines (e.g., HCT-116 for colon cancer) at 10–100 μM concentrations .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .

Advanced Research Questions

Q. What strategies mitigate contradictory results in enzyme inhibition assays across different studies?

- Methodological Answer : Contradictions often arise from assay variability. Solutions include:

- Standardized Protocols : Use uniform substrate concentrations (e.g., 100 μM DHPS) and buffer systems (pH 7.4 PBS) .

- Control Compounds : Include known inhibitors (e.g., sulfamethoxazole) as benchmarks .

- Structural Confirmation : Verify compound stability under assay conditions via LC-MS to rule out degradation .

Q. How to design analogs to improve pharmacokinetic properties while retaining activity?

- Methodological Answer :

- Bioisosteric Replacement : Replace the p-tolyl group with 3,4-dimethoxyphenyl for enhanced solubility (logP reduction by ~0.5 units) .

- Propionamide Derivatives : Substitute acetamide with propionamide to slow metabolic clearance (test in microsomal stability assays) .

- Table: Analog Modifications and Outcomes :

| Modification | Pharmacokinetic Impact | Activity Retention (%) |

|---|---|---|

| 3,4-Dimethoxyphenyl | ↑ Aqueous solubility | 85–90% |

| Morpholine (vs. pyrrolidine) | ↑ Plasma half-life (t₁/₂ > 6 h) | 75–80% |

Q. What computational methods predict target interactions and guide experimental validation?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to DHPS (PDB: 1AJ0); prioritize poses with sulfonamide-S interacting with Mg²⁺ .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to assess binding stability (RMSD < 2.0 Å) .

- QSAR Models : Develop models using topological descriptors (e.g., Wiener index) to correlate structural features with IC₅₀ .

Q. How to resolve discrepancies in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolite Profiling : Identify active metabolites via LC-MS/MS in plasma (e.g., hydroxylated derivatives) .

- Tissue Distribution Studies : Use radiolabeled compound (¹⁴C-acetamide) to assess bioavailability in target organs .

- Dose Escalation : Test in vivo efficacy at higher doses (e.g., 50 mg/kg vs. 10 mg/kg) to overcome poor absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.